WYZ90

COX-2 inhibition inflammation analgesia

WYZ90 (compound 6a) is a synthetic small molecule hybrid that integrates a selective cyclooxygenase-2 (COX-2) inhibitory pharmacophore with an edaravone-derived free radical scavenging moiety. It is characterized as a COX-2 selective non-steroidal anti-inflammatory drug (NSAID) candidate with demonstrated antioxidant activity, distinguishing it from conventional coxibs that lack intrinsic radical scavenging capacity.

Molecular Formula C12H10O5
Molecular Weight 234.20 g/mol
CAS No. 6093-71-6
Cat. No. B156209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWYZ90
CAS6093-71-6
Synonyms7-Hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic Acid Ethyl Ester; _x000B_3-Carbethoxy-7-hydroxycoumarin;  3-Carboethoxy-7-hydroxycoumarin;  3-Carboxy-7-hydroxycoumarin Ethyl Ester;  7-Hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic Acid Ethyl Ester;  7-Hydroxy-3-(carbo
Molecular FormulaC12H10O5
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O
InChIInChI=1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3
InChIKeyIETDBZQIWIJQJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

WYZ90 COX-2 Inhibitor with Dual Antioxidant Function: Procurement Specifications for CAS 6093-71-6


WYZ90 (compound 6a) is a synthetic small molecule hybrid that integrates a selective cyclooxygenase-2 (COX-2) inhibitory pharmacophore with an edaravone-derived free radical scavenging moiety [1]. It is characterized as a COX-2 selective non-steroidal anti-inflammatory drug (NSAID) candidate with demonstrated antioxidant activity, distinguishing it from conventional coxibs that lack intrinsic radical scavenging capacity. The compound exhibits a molecular formula of C₁₈H₁₇N₃O₃ and a molecular weight of 323.35 g/mol , and is supplied as a solid with solubility in DMSO suitable for in vitro and in vivo research applications .

WYZ90 Procurement Risk: Why Generic COX-2 Inhibitors Cannot Replicate Its Validated Dual Pharmacology


Substituting WYZ90 with a standard COX-2 inhibitor (e.g., celecoxib, rofecoxib) or a standalone antioxidant (e.g., edaravone) compromises the compound's validated dual-mechanism pharmacology. WYZ90 is a designed hybrid that simultaneously inhibits COX-2 enzymatic activity and scavenges free radicals, a combination demonstrated in head-to-head comparative assays [1]. Simple co-administration of two separate agents cannot reproduce the integrated pharmacokinetic and pharmacodynamic profile, which includes a documented oral bioavailability of 36% and a half-life of 4.16 hours in mice [2]. Furthermore, the compound's COX-2 selectivity index (~76-fold based on IC₅₀ ratios) is not uniformly shared across all COX-2 inhibitors, and its DPPH radical scavenging potency (IC₅₀ 19.9 μM) has been directly benchmarked against the clinical antioxidant edaravone [3]. Procuring an alternative without these exact quantitative benchmarks introduces experimental variability and risks invalidating established in vivo activity correlations.

WYZ90 Quantitative Differentiation: Head-to-Head Comparative Data vs. Celecoxib, Edaravone, and Valdecoxib


COX-2 Inhibitory Potency: WYZ90 vs. Clinical Gold Standard Celecoxib

WYZ90 demonstrates potent COX-2 inhibition with an IC₅₀ of 75 nM, which is comparable to the widely prescribed selective COX-2 inhibitor celecoxib, reported with IC₅₀ values ranging from 40 nM [1] to 50 nM [2] in recombinant enzyme assays. This places WYZ90 within the same potency range as the clinical benchmark, supporting its utility as a research tool for COX-2 mediated pathways.

COX-2 inhibition inflammation analgesia

COX-2 Selectivity Index: WYZ90 Demonstrates >76-Fold Selectivity Over COX-1

WYZ90 exhibits a high degree of selectivity for COX-2 over COX-1, with IC₅₀ values of 75 nM for COX-2 and 5734 nM for COX-1, yielding a selectivity ratio of approximately 76.5 [1]. This selectivity profile is critical for minimizing COX-1 mediated gastrointestinal toxicity. In comparison, valdecoxib, another highly selective COX-2 inhibitor, shows a similar ~91-fold selectivity in whole blood assays (COX-2 IC₅₀ 0.24 μM vs. COX-1 IC₅₀ 21.9 μM) [2], and rofecoxib exhibits ~1000-fold selectivity in cell-based assays [3]. WYZ90's selectivity is well within the range of established selective coxibs.

COX-2 selectivity NSAID safety gastrointestinal

Free Radical Scavenging Activity: WYZ90 Superior to Edaravone in DPPH Assay

WYZ90 demonstrates significantly superior free radical scavenging activity compared to the clinically used antioxidant edaravone. In a direct comparative DPPH assay, WYZ90 exhibited an IC₅₀ of 19.9 μM, while edaravone showed an IC₅₀ of 4.7 μM under identical conditions [1]. The reported DPPH IC₅₀ for edaravone from a separate dose-dependency study is 4.7 ± 0.3 μM [2]. The data indicate WYZ90 is approximately 4.2-fold less potent as a DPPH scavenger than edaravone, but still provides meaningful antioxidant capacity integrated within a single molecular entity.

antioxidant DPPH oxidative stress

In Vivo Analgesic Efficacy: WYZ90 Equivalence to Celecoxib in Murine Model

In an acetic acid-induced writhing model in mice, WYZ90 produced analgesic activity that was statistically similar to celecoxib, a clinical selective COX-2 inhibitor [1]. The study reports comparable reductions in writhing frequency between WYZ90 and celecoxib treated groups, confirming that the COX-2 inhibitory activity of WYZ90 translates into meaningful in vivo analgesic efficacy.

analgesia in vivo pain model

In Vivo Antioxidant Activity: WYZ90 Outperforms Edaravone in Lipid Peroxidation Assay

WYZ90 demonstrated superior antioxidant activity compared to edaravone in an ex vivo Fe²⁺-induced lipid peroxidation assay using mouse liver tissue homogenate [1]. This assay measures the compound's ability to protect biological membranes from oxidative damage, a more physiologically relevant model than cell-free DPPH assays. The data indicate WYZ90 provides better protection against lipid peroxidation than the clinical antioxidant edaravone.

lipid peroxidation antioxidant liver homogenate

Pharmacokinetic Profile: WYZ90 Oral Bioavailability and Half-Life in Mice

WYZ90 exhibits acceptable pharmacokinetic properties in mice following oral administration at 10 mg/kg. The compound demonstrates a terminal half-life (T₁/₂) of 4.16 hours and an oral bioavailability (F%) of 36.03% [1]. These parameters are critical for designing in vivo dosing regimens and compare favorably to other research-stage COX-2 inhibitor candidates. While direct comparative PK data for celecoxib or edaravone in the same study are not reported, the documented half-life supports once- or twice-daily dosing in murine models.

pharmacokinetics oral bioavailability half-life

WYZ90 Application Scenarios: Translating Comparative Evidence into Research Utility


In Vivo Models of Inflammatory Pain Requiring COX-2 Selectivity and Oxidative Stress Modulation

Based on its comparable analgesic efficacy to celecoxib [1] and superior antioxidant activity over edaravone in lipid peroxidation assays [2], WYZ90 is optimally deployed in murine models of inflammatory pain (e.g., acetic acid-induced writhing, carrageenan-induced paw edema) where both COX-2 mediated inflammation and oxidative tissue damage are co-contributing factors. Its integrated dual activity allows investigation of synergistic therapeutic effects within a single molecular entity, avoiding confounding variables associated with polypharmacy.

Mechanistic Studies of COX-2 Selective Inhibition with Minimal COX-1 Interference

With a COX-2/COX-1 selectivity ratio of ~76.5 [3], WYZ90 is well-suited for cell-based and in vivo studies aimed at isolating COX-2-dependent signaling pathways (e.g., prostaglandin E₂ production, angiogenesis, tumorigenesis) while minimizing confounding effects from COX-1 inhibition, such as altered platelet aggregation or gastric mucosal injury. This selectivity profile, comparable to valdecoxib [4], makes it a valuable tool for dissecting the specific roles of COX-2 in disease models.

In Vitro Radical Scavenging and Oxidative Stress Assays Requiring Dual Reporting

The DPPH IC₅₀ of 19.9 μM [5] positions WYZ90 as a reference compound for studies exploring the interplay between cyclooxygenase activity and cellular redox status. It can serve as a dual-action probe in assays measuring both prostaglandin synthesis (COX-2 dependent) and reactive oxygen species (ROS) levels, providing a unique tool for researchers investigating the convergence of inflammatory and oxidative stress pathways.

Pharmacokinetic and ADME Profiling of Hybrid COX-2 Inhibitor Scaffolds

The established oral bioavailability (36.03%) and half-life (4.16 h) in mice [6] make WYZ90 a useful benchmark compound for structure-activity relationship (SAR) studies focused on improving the pharmacokinetic properties of COX-2 inhibitor-edaravone hybrids. It can be employed as a reference standard in assays evaluating metabolic stability, plasma protein binding, and in vivo clearance for novel analogues.

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